
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol
Overview
Description
“2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol” is a chemical compound . It is a derivative of 3,4-dihydroisoquinolin-2(1H)-one, which belongs to the class of nitrogen-containing heterocyclic compounds . These compounds are a core structural component in various biologically active compounds .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, a related compound, has been achieved using the Castagnoli–Cushman reaction . This method has been used to create 59 derivatives of this scaffold for plant disease management .Molecular Structure Analysis
The molecular structure of “2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol” is complex, with a molecular formula of C23H20N2O5S . It includes a 3,4-dihydroisoquinolin-2(1H)-yl group, a sulfonyl group, and a benzoyl group .Chemical Reactions Analysis
The Castagnoli–Cushman reaction has been used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . The results of bioassay indicated that their antioomycete activity against Pythium recalcitrans was superior to the antifungal activity against other phytopathogens .Physical And Chemical Properties Analysis
The compound has a molecular weight of 436.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 5 .Scientific Research Applications
Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones
The compound can be used in the synthesis of 2, 3-dihydroquinazolin-4(1H)-ones . This process involves the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions . The resulting 2, 3-dihydroquinazolin-4(1H)-ones have been found to yield good to high yields .
Antidepressant and Anticonvulsant Agents
Derivatives of the compound have shown potential as novel candidate antidepressant and anticonvulsant agents . Specifically, compounds 2h, 2k, 2r, and 2s exhibited potent antidepressant activity and displayed the antidepressant effects in a dose-dependent manner . These compounds may be useful for treating depression in patients with epilepsy .
Anti-inflammatory and Analgesic Activity
Some derivatives of the compound also showed anti-inflammatory and excellent analgesic activity . This suggests that they may possess a similar mechanism of action to antidepressant drugs .
Neurotransmitter Effects
The best antidepressant effect of compounds 2r and 2s are likely mediated by an increase in central nervous system 5-HT and NE . This indicates that the compound and its derivatives could have a significant impact on neurotransmitter levels.
Building Block in Bioactive Frameworks
The 3,4-dihydroisoquinolin-2(1H)-one unit, which is part of the structure of the compound, is an important and pivotal N-heterocyclic building block found in many biologically active frameworks . This includes a wide range of applications such as antitumor, antioxidant and anticancer, antibacterial, antifungal, anticonvulsant, and antihypertension drugs .
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are attractive due to their applications in many biological processes . The compound can be used in the synthesis of these heterocycles, contributing to the development of new drugs and treatments .
Future Directions
The future directions for “2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol” and its derivatives could involve further exploration of their biological activities . The development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans could be a potential area of research .
Mechanism of Action
Target of Action
A structurally similar compound, 3-(3,4-dihydroisoquinolin-2(1h)-ylsulfonyl)benzoic acid, has been identified as a potent and isoform-selective inhibitor of the aldo-keto reductase akr1c3 . AKR1C3 is a key enzyme involved in steroid hormone metabolism and is a target of interest in both breast and prostate cancer .
Mode of Action
Crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Result of Action
If it acts similarly to the structurally related compound, it may inhibit the activity of akr1c3, potentially impacting the progression of certain cancers .
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-8-7-12-6-5-10-3-1-2-4-11(10)9-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRXAYDWKJAYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289097 | |
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88014-15-7 | |
| Record name | 88014-15-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

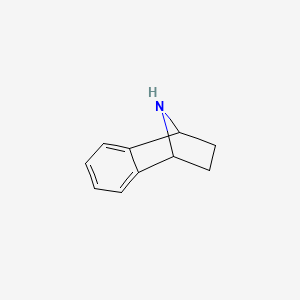


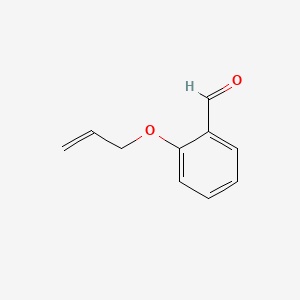
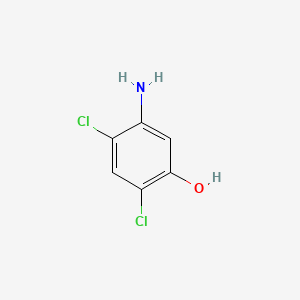

![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)
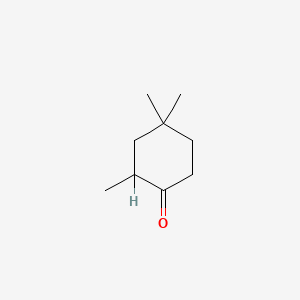
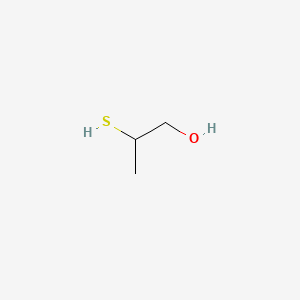


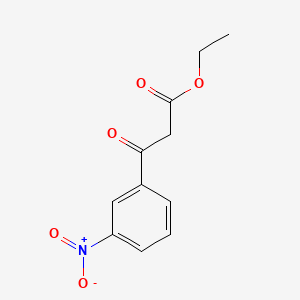
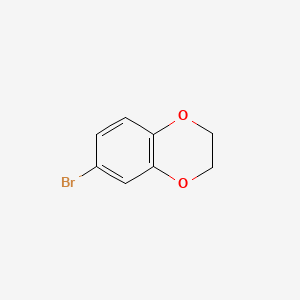
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-](/img/structure/B1266671.png)